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For Researchers, Scientists, and Drug Development Professionals

Introduction
SIS17 is a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11), a class IV

HDAC.[1][2][3][4] Unlike other HDACs, HDAC11 exhibits robust defatty-acylase activity, and its

inhibition has shown potential in various therapeutic areas, including cancer and metabolic

disorders.[1][5][6] A key substrate of HDAC11 is the serine hydroxymethyl transferase 2

(SHMT2).[1] Inhibition of HDAC11 by SIS17 leads to an increase in the fatty acylation of

SHMT2, which in turn modulates type I interferon signaling.[1]

The effective in vivo evaluation of SIS17 in animal models is contingent upon an appropriate

formulation strategy to address its presumed poor aqueous solubility, a common challenge with

small molecule inhibitors. These application notes provide detailed protocols for two distinct

formulation approaches for SIS17 to facilitate preclinical research.

Data Presentation
While specific in vivo pharmacokinetic and pharmacodynamic data for SIS17 are not publicly

available, the following tables summarize its in vitro activity and provide a reference for the

expected in vivo properties based on data from other selective HDAC11 inhibitors.

Table 1: In Vitro Activity of SIS17
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Parameter Value Substrate Used Notes

HDAC11 IC50 0.83 µM
Myristoyl-H3K9

peptide

Potent inhibitor of

HDAC11.[1]

HDAC11 IC50 270 nM
Myristoyl-SHMT2

peptide

Increased potency

with physiological

substrate.[1]

Selectivity

No significant

inhibition of HDAC1,

HDAC4, HDAC8,

SIRT1, SIRT2, SIRT3,

and SIRT6 at 100 µM.

Acyl-H3K9 peptides

Highly selective for

HDAC11 over other

HDACs.[1]

Cellular Activity

Increased fatty

acylation of SHMT2 in

MCF7 cells at

concentrations as low

as 12.5 µM.

Endogenous SHMT2

Demonstrates cell

permeability and

target engagement in

a cellular context.[1]

Table 2: Representative In Vivo Data for Other Selective HDAC11 Inhibitors (for reference)
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Compound Animal Model Formulation Dosing Route

Key
Pharmacokinet
ic/Pharmacody
namic
Findings

FT895
Male Balb/c nude

mice
Not specified

Intravenous (1

mg/kg) and

Intraperitoneal (5

mg/kg)

t1/2 of 9.4 hours

after IV dosing,

moderate

clearance (42

mL/min/kg), and

high volume of

distribution.[6] In

a xenograft

mouse model,

the combination

of FT895 and

cordycepin

reduced the size

of malignant

peripheral nerve

sheath tumors.[7]

PB94 Mice Not specified Not specified

Good brain

permeability with

brain/plasma

ratios of 2.3 at 30

min and 2.2 at 4

h post-injection.

[8] Ameliorated

neuropathic pain

in a mouse

model.[9][10]

Signaling Pathway
The primary mechanism of action of SIS17 is the inhibition of HDAC11's defatty-acylase

activity, leading to downstream effects on interferon signaling.
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Caption: HDAC11 signaling pathway and the effect of SIS17 inhibition.

Experimental Protocols
The following protocols are based on formulations suggested by commercial suppliers for

poorly soluble compounds and should be optimized for your specific experimental needs.

Formulation Protocol 1: Aqueous-Based Suspension
This formulation is suitable for oral gavage and aims to create a homogenous suspension of

SIS17.

Materials:

SIS17 powder
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Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)

Tween-80 (Polysorbate 80)

Saline (0.9% sodium chloride solution)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Procedure:

Prepare a stock solution of SIS17 in DMSO. Weigh the required amount of SIS17 and

dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3] Ensure

complete dissolution, using gentle warming or sonication if necessary.

Add PEG300. In a sterile microcentrifuge tube, add 400 µL of PEG300 for every 100 µL of

the DMSO stock solution to be used.[3]

Add the SIS17/DMSO stock solution. Add 100 µL of the SIS17/DMSO stock solution to the

PEG300 and mix thoroughly by vortexing until a clear solution is formed.[3]

Add Tween-80. Add 50 µL of Tween-80 to the mixture and vortex again to ensure

homogeneity.[3]

Add Saline. Finally, add 450 µL of saline to bring the total volume to 1 mL.[3] Vortex

thoroughly to create a uniform suspension. The final composition will be 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline.

Administration. Administer the freshly prepared formulation to animals via oral gavage at the

desired dose. The volume of administration should be based on the animal's body weight.

Formulation Protocol 2: Oil-Based Suspension
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This formulation is an alternative for oral administration, particularly for lipophilic compounds.

Materials:

SIS17 powder

Dimethyl sulfoxide (DMSO)

Corn oil

Sterile microcentrifuge tubes

Vortex mixer

Procedure:

Prepare a stock solution of SIS17 in DMSO. As in the previous protocol, dissolve SIS17 in

DMSO to a suitable concentration (e.g., 20 mg/mL).[3]

Add Corn Oil. In a sterile microcentrifuge tube, add 900 µL of corn oil for every 100 µL of the

DMSO stock solution.[3]

Combine and Mix. Add the 100 µL of the SIS17/DMSO stock solution to the corn oil and

vortex thoroughly to create a uniform suspension.[3] The final composition will be 10%

DMSO and 90% Corn Oil.

Administration. Administer the freshly prepared suspension via oral gavage.

Experimental Workflow
A typical workflow for an in vivo efficacy study using a formulated SIS17 is outlined below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.medchemexpress.com/sis17.html
https://www.medchemexpress.com/sis17.html
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.medchemexpress.com/sis17.html
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment Phase

Analysis

Prepare SIS17 Formulation
(Aqueous or Oil-based)

Administer SIS17 or Vehicle
(Oral Gavage)

Establish Animal Model
(e.g., Xenograft)

Monitor Animal Health
and Tumor Growth

Pharmacokinetic/
Pharmacodynamic Analysis

Efficacy Assessment
(e.g., Tumor Volume) Toxicity Evaluation

Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies of SIS17.

Important Considerations
Solubility and Stability: The provided formulations are starting points. The solubility and

stability of SIS17 in these vehicles should be confirmed empirically. It is recommended to

prepare fresh formulations for each experiment.

Vehicle Controls: Always include a vehicle-only control group in your animal studies to

account for any effects of the formulation components themselves.

Dose Range Finding: Conduct a dose-range finding study to determine the maximum

tolerated dose (MTD) and to establish effective dose levels for efficacy studies.

Pharmacokinetics: If resources permit, conduct pharmacokinetic studies to determine the

absorption, distribution, metabolism, and excretion (ADME) profile of SIS17 when
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administered in the chosen formulation. This will provide crucial information for interpreting

efficacy and toxicity data.

Animal Welfare: All animal experiments should be conducted in accordance with institutional

and national guidelines for the ethical care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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